5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer
Description
This compound is a highly substituted tetrahydro-2H-pyran derivative featuring multiple acetylated hydroxyl groups, a dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran] moiety, and an acetamido side chain. Its structural complexity arises from the integration of spirocyclic and fused ring systems, which confer unique stereochemical and electronic properties.
Properties
InChI |
InChI=1S/C32H47NO14/c1-17(34)33-23-26(41-20(4)37)24(40-19(3)36)21(15-38-18(2)35)42-29(23)39-16-22-25-27(45-31(44-25)11-7-5-8-12-31)28-30(43-22)47-32(46-28)13-9-6-10-14-32/h21-30H,5-16H2,1-4H3,(H,33,34) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPACFUEGAAHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C3C(C4C(O2)OC5(O4)CCCCC5)OC6(O3)CCCCC6)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (commonly referred to as "non-prefer") has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.35 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including acetylamino and acetyloxy moieties.
Biological Activity Overview
Research has indicated that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Anticancer Properties : Compounds featuring dioxole and pyran rings have been investigated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Activity : The presence of acetyl groups is associated with enhanced antimicrobial properties.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in various models.
Anticancer Activity
A study examining compounds with similar structures found that they could induce cell cycle arrest in cancer cell lines. For instance, a related compound demonstrated dose-dependent inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway in prostate and breast cancer cells, leading to increased apoptosis . Such findings suggest that "non-prefer" may possess similar mechanisms of action.
Antimicrobial Properties
Research into acetylated compounds indicates that they can disrupt bacterial cell membranes, leading to increased permeability and cell death. In vitro studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in several studies. For example, derivatives have been shown to inhibit pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound shares acetamido and diacetate groups with simpler pyran derivatives (e.g., ), but its dispiro architecture distinguishes it from linear or monocyclic analogs.
- Compared to the steroid-like molecules in marine sponges , the absence of non-polar hydrocarbon chains in the target compound may reduce lipid solubility and membrane permeability.
Key Observations :
- The target compound’s synthesis likely involves challenging spirocyclic ring formation, contrasting with straightforward acetylation steps in simpler diacetates .
- Yields for structurally complex compounds (e.g., dispiro systems in ) are often lower due to steric and stereochemical hurdles.
Physicochemical Properties
Table 3: Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
